(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine
Description
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine is a tertiary amine featuring a 2-ethoxyethyl group and a 3-fluorobenzyl substituent. The compound’s structure combines a flexible ethoxyethyl chain with a fluorinated aromatic moiety, influencing its physicochemical and biological properties. Fluorine at the meta position on the benzyl group enhances electronegativity and may modulate lipophilicity, while the ethoxyethyl chain contributes to solubility in polar solvents. This structural duality makes the compound a candidate for pharmaceutical and agrochemical applications, where balance between hydrophobicity and solubility is critical.
Synthesis routes for analogous compounds (e.g., N-benzyl-2-ethoxyethyl derivatives) often involve alkylation or reductive amination. For example, in , N-benzyl-N-(2-ethoxyethyl)ethaneamine was synthesized via Grignard reagent addition, yielding 36% of the desired product after purification . Such methods may apply to the target compound, with modifications for fluorine incorporation.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-ethoxy-N-[(3-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-2-14-7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,2,6-7,9H2,1H3 |
InChI Key |
JNSUEXPVOMSZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl or fluorophenylmethyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with new functional groups replacing the ethoxyethyl or fluorophenylmethyl groups.
Scientific Research Applications
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in the target’s activity or function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Ethoxyalkyl Chains
Key Findings :
- The ethoxyethyl chain increases boiling points compared to shorter alkylamines. For instance, (2-ethoxyethyl)(methyl)amine boils at 193.43°C , while simpler amines like ethylamine boil at ~17°C.
- Fluorination in the ethoxy chain (e.g., compound 10 in ) enhances polarity and may improve metabolic stability .
Fluorophenyl-Substituted Amines
Key Findings :
- Meta-fluorination (3-position) is common in bioactive compounds due to optimal electronic effects. For example, ’s {1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine has a molecular weight of 263.28 and is used in pharmaceutical intermediates .
Biological Activity
(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine is a chemical compound with notable potential in medicinal chemistry and drug development. Its unique structure, characterized by an ethoxyethyl group and a 3-fluorophenyl moiety, suggests various biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, potential therapeutic effects, and structure-activity relationships (SAR).
- Molecular Formula : C13H18FNO
- Molecular Weight : Approximately 201.26 g/mol
- Functional Groups : Amine, ether
The synthesis of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine typically involves the reaction of 2-ethoxyethylamine with 3-fluorobenzyl chloride, often utilizing sodium hydroxide as a base to facilitate the reaction and neutralize by-products.
Pharmacological Potential
Research indicates that the compound may exhibit various pharmacological activities due to its structural components. The ethoxyethyl group enhances solubility and interaction with biological membranes, while the fluorophenyl moiety may influence pharmacokinetics and receptor interactions.
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives with similar amine structures have demonstrated IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
- Cytotoxic Effects : Compounds related to (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine have been evaluated for their cytotoxicity against various cancer cell lines. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Some studies have indicated that amine-containing compounds can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Structure-Activity Relationships (SAR)
The biological activity of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine can be influenced by modifications to its structure. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with biological targets. Research on similar compounds has shown that specific substitutions can lead to increased potency and selectivity for particular receptors or enzymes .
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of related compounds, several derivatives were tested against COX-1 and COX-2 enzymes. The results indicated that compounds with structural similarities to (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine exhibited significant inhibition of these enzymes, with IC50 values ranging from 19 to 42 μM . This suggests that modifications to the amine structure could yield potent anti-inflammatory agents.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of amine derivatives on human cancer cell lines. The study found that certain analogs induced apoptosis through mitochondrial pathways, leading to cell death at concentrations as low as 10 μM . These findings highlight the therapeutic potential of (2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
